N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide
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Overview
Description
Benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities .
Synthesis Analysis
While specific synthesis information for “N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide” is not available, benzothiazole derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis
In the case of similar compounds, phosphorescence is unlocked by suppression of non-radiative channels from the non-planar conformer in glassy solvents (77 K) and when embedded in a polymer matrix of poly(methyl methacrylate) (PMMA) at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using spectroscopic methods and time-dependent density functional theory (TD-DFT) .Scientific Research Applications
Pharmacological Activities
Anticancer Properties
Several novel thiazole and thiadiazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide, have been synthesized and evaluated for their anticancer activities. These compounds demonstrated significant in vitro anticancer potential against various cancer cell lines, suggesting their promise as therapeutic agents (Gomha et al., 2017).
Antimicrobial and Antifungal Activity
Compounds with a benzo[d]thiazol moiety have been shown to possess moderate to excellent antimicrobial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a range of bacterial and fungal strains, highlighting their potential in treating infectious diseases (B'Bhatt & Sharma, 2017).
Lipoxygenase Inhibition
Research has also explored the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potential lipoxygenase inhibitors. These compounds showed moderately good activities, suggesting their utility in developing anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
Synthetic Utility
Synthetic Routes and Derivatives
The synthesis of related compounds involves various synthetic strategies, providing a rich chemistry for generating a wide array of derivatives with potential biological and material applications. For example, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides showcases the adaptability of the core structure in generating new compounds with unique properties (Janardhan et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-12-8-9-14-15(11-12)23-17(19-14)20-16(21)7-4-10-22-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYMJJCPNLDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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